2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine
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Overview
Description
2-Methoxy-3-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine typically involves the reaction of 2-methoxy-3-methyl-6-bromo-3H-imidazo[4,5-b]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
2-Methoxy-3-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine: A similar compound with a pyridine ring instead of an imidazo[4,5-b]pyridine ring.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with an aniline group instead of an imidazo[4,5-b]pyridine ring.
Uniqueness
The uniqueness of 2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine lies in its specific structure, which combines the properties of an imidazo[4,5-b]pyridine ring with a boronic ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C14H20BN3O3 |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10-11(16-8-9)18(5)12(17-10)19-6/h7-8H,1-6H3 |
InChI Key |
QQKFTMGMOBZMSN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=N3)OC)C |
Origin of Product |
United States |
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